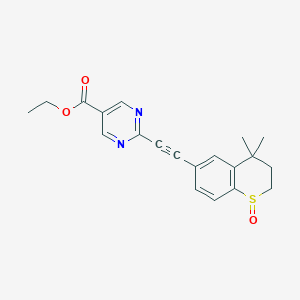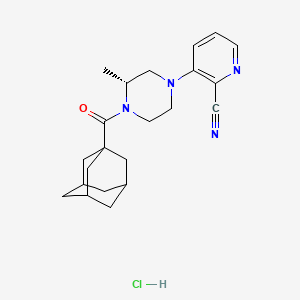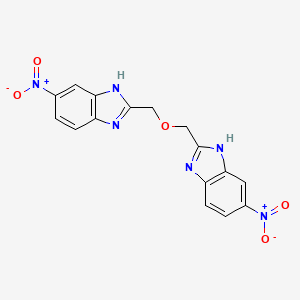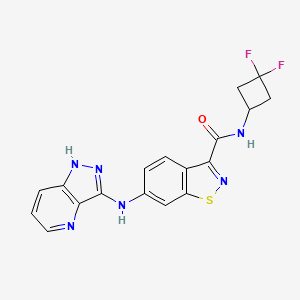
WYC-209
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WYC-209 is a synthetic retinoid with antiproliferative activity . It has been found to inhibit the proliferation of malignant murine melanoma tumor-repopulating cells (TRCs), which are known to resist conventional drug treatment . WYC-209 also inhibits proliferation of TRCs of human melanoma, lung cancer, ovarian cancer, and breast cancer in culture .
Aplicaciones Científicas De Investigación
Cancer Treatment
WYC-209 has shown promising results in the treatment of cancer, particularly gastric cancer (GC). It has been reported that WYC-209 suppresses the growth and metastasis of tumor-repopulating cells . More specifically, WYC-209 inhibited GC malignant progression by down-regulating WNT4 through retinoic acid receptor α (RARα) . This suggests that WYC-209 could be a potential therapeutic agent for GC.
Overcoming Drug Resistance
One of the major challenges in cancer treatment is the development of drug resistance by cancer cells. WYC-209 has been found to effectively eliminate cancer cells that could resist conventional drug treatment . This attribute makes WYC-209 a potential candidate for overcoming drug resistance in cancer treatment.
Inhibition of Cell Proliferation
WYC-209 has been found to inhibit cell proliferation, a key factor in the spread of cancer. This is achieved by promoting the binding between retinoic acid receptor α (RARα) and WNT4 promoter . This mechanism of action could be beneficial in controlling the spread of cancer.
Inducing Apoptosis in Cancer Cells
WYC-209 has been found to induce apoptosis, or programmed cell death, in cancer cells . This is a crucial mechanism in cancer treatment as it leads to the elimination of cancer cells.
Commercialization and Drug Development
WYC-209 is a patented molecule and is being replicated and commercialized as a research product by several companies . This marks a significant advancement and validates the invention, potentially leading to pre-clinical investigations and eventually clinical trials .
Potential for Minimal Side Effects
WYC-209 has been tested using both a 3-D in vitro cancer model and in vivo mice melanoma model. In these environments, the molecule effectively eliminated the more resistant metastatic cancer cells with minimal toxicity that would create adverse side effects . This suggests that WYC-209 could be a safer alternative to current cancer treatments.
Mecanismo De Acción
Target of Action
The primary targets of WYC-209 are the retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ . These receptors play a crucial role in multiple biological processes, including cell proliferation, differentiation, embryogenesis, and metabolism .
Mode of Action
WYC-209 interacts with its targets, the retinoic acid receptors, by binding to them . This binding promotes the interaction between retinoic acid receptor α (RARα) and the promoter of Wnt family member 4 (WNT4), leading to the down-regulation of WNT4 .
Biochemical Pathways
The primary biochemical pathway affected by WYC-209 is the WNT4 pathway. WYC-209 down-regulates the expression of WNT4 via RARα . This down-regulation of WNT4 is significant as WNT4 overexpression can counteract the inhibitory effect of WYC-209 on gastric cancer progression .
Result of Action
WYC-209 exerts excellent anti-cancer effects both in vitro and in vivo . It inhibits the proliferation of malignant murine melanoma tumor-repopulating cells (TRCs) and also blocks lung metastases of melanoma TRCs in immune-competent wild-type C57BL/6 mice . WYC-209 induces TRC apoptosis primarily via the caspase 3 pathway .
Action Environment
The action of WYC-209 has been tested in both a 3-D in vitro cancer model and in vivo mice melanoma model . In these environments, WYC-209 effectively eliminated the more resistant metastatic cancer cells with minimal toxicity . This suggests that the compound’s action, efficacy, and stability are influenced by the cellular and physiological environment in which it is administered.
Safety and Hazards
Direcciones Futuras
WYC-209 has shown promise in treating malignant melanoma tumors with high efficacy and little toxicity . It has also been found to exert excellent anti-cancer effects both in vitro and in vivo . Future research may focus on further exploring the potential of WYC-209 in cancer treatment, particularly its effects on different types of cancer and its potential side effects.
Propiedades
IUPAC Name |
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDAYVUHYVJSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)



![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)
![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)
![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)